molecular formula C9H5Cl2N B1347122 1,5-Dichloroisoquinoline CAS No. 70810-23-0

1,5-Dichloroisoquinoline

Cat. No.: B1347122
CAS No.: 70810-23-0
M. Wt: 198.05 g/mol
InChI Key: IKLNCVLTIQMRDB-UHFFFAOYSA-N
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Description

1,5-Dichloroisoquinoline is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its diverse biological activities. It is a derivative of isoquinoline, with two chlorine atoms attached to the 1 and 5 positions of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline. This process typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions .

Industrial Production Methods

The industrial production of this compound involves a multi-step process that includes the preparation of starting materials, chlorination, and purification. The process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as peracetic acid or potassium permanganate.

    Reduction: Catalysts like palladium or platinum in the presence of hydrogen.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Dihydroisoquinoline or tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1,5-Dichloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dichloroisoquinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroisoquinoline: Another dichloro derivative with chlorine atoms at the 1 and 3 positions.

    1,4-Dichloroisoquinoline: Chlorine atoms at the 1 and 4 positions.

Uniqueness

1,5-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain synthetic and research applications where other dichloroisoquinoline derivatives may not be as effective.

Properties

IUPAC Name

1,5-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNCVLTIQMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305466
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70810-23-0
Record name 70810-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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